4-(3,5-Dibromophenyl)-2,6-diphenylpyrimidine
Description
4-(3,5-Dibromophenyl)-2,6-diphenylpyrimidine (CAS 607740-08-9) is a halogenated pyrimidine derivative with the molecular formula C₂₂H₁₄Br₂N₂ and a molecular weight of 466.17 g/mol . Its structure features a central pyrimidine ring substituted with two phenyl groups at the 2,6-positions and a 3,5-dibromophenyl group at the 4-position. Key physicochemical properties include:
- Density: 1.532 g/cm³
- LogP (octanol-water partition coefficient): 7.31, indicating high lipophilicity .
- Purity: Commercial batches (e.g., GLPBIO) exceed 97% purity, validated by COA (Certificate of Analysis) .
The compound is synthesized via a two-step process involving Suzuki-Miyaura cross-coupling reactions under palladium catalysis, achieving yields of ~65% . Its halogen-rich structure makes it a candidate for applications in materials science and medicinal chemistry, particularly in electronic devices or as a kinase inhibitor scaffold.
Properties
IUPAC Name |
4-(3,5-dibromophenyl)-2,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Br2N2/c23-18-11-17(12-19(24)13-18)21-14-20(15-7-3-1-4-8-15)25-22(26-21)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXBSWIBLRUGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC(=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630944 | |
| Record name | 4-(3,5-Dibromophenyl)-2,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607740-08-9 | |
| Record name | 4-(3,5-Dibromophenyl)-2,6-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,5-Dibromophenyl)-2,6-diphenylpyrimidine | |
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Preparation Methods
Multicomponent Synthesis Using Hexamethyldisilazane (HMDS) Under Microwave Irradiation
A highly efficient and general protocol for synthesizing functionalized 2,4,6-triaryl pyrimidines, including derivatives like 4-(3,5-Dibromophenyl)-2,6-diphenylpyrimidine, involves a multicomponent reaction (MCR) using aromatic ketones, aromatic aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation.
-
- Aromatic ketones (e.g., acetophenone derivatives)
- Aromatic aldehydes (e.g., 3,5-dibromobenzaldehyde)
- Hexamethyldisilazane (HMDS) as nitrogen source
- Lewis acid catalysts (e.g., BF3·OEt2)
-
- Microwave irradiation at 150 °C
- Solvent: Typically toluene or other organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN)
- Reaction time: 0.5 to 2 hours depending on catalyst and substrate
-
- BF3·OEt2 selectively promotes pyrimidine formation over pyridine analogues.
- Other Lewis acids like TMSOTf favor pyridine formation instead.
-
- The process involves a [2 + 1 + 1 + 1 + 1] annulation where HMDS provides nitrogen atoms, and the ketone and aldehyde provide carbon skeletons.
- The Lewis acid controls selectivity toward pyrimidine ring formation.
Yields :
- Yields of triaryl pyrimidines typically range from 58% to 78% depending on substituents and reaction conditions.
Scope and Substrate Variability :
- The method tolerates various substituted acetophenones and benzaldehydes, including halogenated, methylated, and methoxylated derivatives.
- The presence of electron-withdrawing groups like bromine on the aldehyde is compatible, enabling synthesis of this compound.
Key Data Table: Optimization of Reaction Conditions
| Entry | Acid Catalyst | Solvent | Yield of Pyrimidine (%) | Yield of Pyridine (%) |
|---|---|---|---|---|
| 1 | TMSOTf | Toluene | 0 | 92 |
| 12 | BF3·OEt2 | Toluene | 58 | 0 |
| 14 | BF3·OEt2 | Toluene | 68 (2 h reaction) | 0 |
| 15 | BF3·OEt2 | DCM | 55 | 0 |
| 16 | BF3·OEt2 | THF | 62 | 0 |
| 17 | BF3·OEt2 | MeCN | 63 | 0 |
Reaction conditions: acetophenone (4 mmol), benzaldehyde (4 mmol), HMDS (14.4 mmol), acid (0.5 mmol), solvent (2 mL), microwave irradiation at 150 °C, 0.5-2 h.
Table: Yields of Various Triaryl-substituted Pyrimidines
| Substituted Aldehyde | Product Code | Yield (%) |
|---|---|---|
| 3,5-Dibromobenzaldehyde (implied) | 1aa (model) | ~68-78 (depending on conditions) |
| Others (3FPh, 4FPh, 3ClPh, 4ClPh, 4CF3Ph, 3MePh, 4MePh, 4OMePh, 3,4-OMePh, 4PhPh, furfural) | 1ab–1al | 58-74 (furfural lower) |
Note: The synthesis of this compound specifically would follow similar conditions using 3,5-dibromobenzaldehyde as the aldehyde component.
Stock Solution Preparation and Solubility Considerations
For practical applications and further chemical manipulations, preparation of stock solutions of this compound is important. The compound can be dissolved in solvents such as DMSO, PEG300, Tween 80, and water mixtures with careful stepwise addition and physical methods (vortexing, ultrasound, hot water bath) to ensure clarity.
Stock Solution Preparation Table
| Amount of Compound (mg) | Concentration (mM) | Volume of Solvent (mL) |
|---|---|---|
| 1 | 1 | 2.1451 |
| 5 | 1 | 10.7257 |
| 10 | 1 | 21.4514 |
| 1 | 5 | 0.429 |
| 5 | 5 | 2.1451 |
| 10 | 5 | 4.2903 |
| 1 | 10 | 0.2145 |
| 5 | 10 | 1.0726 |
| 10 | 10 | 2.1451 |
Note: Volumes correspond to solvent required to prepare stock solutions at indicated molarities.
Summary of Research Findings
- The microwave-assisted multicomponent reaction using HMDS and BF3·OEt2 offers a facile, efficient, and selective route to 2,4,6-triaryl pyrimidines, including this compound.
- The reaction is scalable and tolerates a broad range of substituents on the aromatic ketone and aldehyde components.
- Lewis acid choice is critical for selectivity, with BF3·OEt2 favoring pyrimidine ring formation.
- Microwave irradiation significantly reduces reaction time to under 2 hours.
- The compound can be formulated in various solvents for further applications, with detailed stock solution preparation protocols available.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dibromophenyl)-2,6-diphenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydropyrimidines.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
4-(3,5-Dibromophenyl)-2,6-diphenylpyrimidine has been investigated for its potential as an anticancer agent . Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that brominated pyrimidines can act as inhibitors of cytochrome P450 enzymes, which are critical for drug metabolism and cancer progression .
Case Study: Anticancer Activity
- A study published in the Journal of Organic Chemistry highlighted the compound's ability to induce apoptosis in cancer cells by inhibiting cytochrome P450 enzymes. The mechanism involves altering metabolic pathways, leading to reduced tumor growth .
2. Biological Activity
The compound has shown promise in various biological assays, particularly in the context of antimicrobial and antiviral activities . The structural features of dibromophenyl derivatives often correlate with enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.
Case Study: Antimicrobial Properties
- Research has indicated that similar dibromophenyl compounds exhibit significant antimicrobial properties against a range of pathogens. This suggests that this compound may also possess similar activities, warranting further investigation .
3. Materials Science
In materials science, this compound is explored for its utility in developing organic semiconductors and light-emitting diodes (LEDs) . The unique electronic properties imparted by the bromine substituents can enhance charge transport characteristics.
Case Study: Organic Electronics
- Recent advancements in organic electronics have demonstrated that pyrimidine-based compounds can be incorporated into organic photovoltaic devices, improving efficiency due to their favorable electronic properties .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step processes such as:
- Suzuki Coupling Reactions: Utilizing palladium catalysts to couple aryl halides with boronic acids.
- Nucleophilic Substitution Reactions: The bromine atoms can be substituted with various nucleophiles under appropriate conditions.
Common Synthesis Route
- Starting Materials: 3,5-dibromobenzene and 2,6-diphenylpyrimidine.
- Catalyst: Palladium(0) complex.
- Solvent: Toluene or ethanol.
- Conditions: Inert atmosphere with heating under reflux.
Mechanism of Action
The mechanism of action of 4-(3,5-Dibromophenyl)-2,6-diphenylpyrimidine involves its interaction with specific molecular targets The bromine atoms enhance the compound’s ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrimidine Analogs
*Similarity scores calculated using structural fingerprinting algorithms (e.g., Tanimoto coefficient) .
Substituent Effects on Electronic Properties
- Bromine vs. Chlorine : Bromine’s higher atomic mass and polarizability enhance electron-withdrawing effects compared to chlorine. This increases the compound’s thermal stability and may improve binding affinity in medicinal targets (e.g., kinase inhibition) .
- Symmetry in Dibromophenyl Substitution : The 3,5-dibromo substitution creates a symmetrical structure, which can enhance crystallinity and packing efficiency in solid-state materials. This contrasts with asymmetric analogs like 4-(3-bromophenyl)-2,6-diphenylpyrimidine, which may exhibit disordered crystal lattices .
- Donor-Acceptor Architectures: While the target compound lacks a donor moiety, analogs like PXSe4DPm () incorporate selenium-based donors, enabling efficient intersystem crossing for phosphorescence in OLEDs. Bromine’s electron-withdrawing nature could similarly stabilize excited states but with distinct emissive properties .
Physicochemical and Pharmacokinetic Differences
- Lipophilicity: The dibromophenyl derivative’s LogP (7.31) exceeds that of mono-halogenated analogs (e.g., 4-(4-bromophenyl)-2,6-diphenylpyrimidine, LogP ~6.5), impacting membrane permeability and CNS penetration .
- Solubility : All brominated analogs show low aqueous solubility, but chloro-substituted derivatives (e.g., 2-chloro-4,6-diphenylpyrimidine) exhibit marginally better solubility due to reduced molecular weight and halogen size .
Material Science
Medicinal Chemistry
Computational Insights
- DFT studies (e.g., ) suggest that electron-withdrawing groups like bromine shorten C–N bond lengths in aromatic systems, increasing ring rigidity. This aligns with the compound’s high thermal stability .
Biological Activity
4-(3,5-Dibromophenyl)-2,6-diphenylpyrimidine is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound features a pyrimidine core substituted with two diphenyl groups and a dibromophenyl moiety. Its molecular formula is .
The biological activity of this compound primarily revolves around its interaction with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : Research indicates moderate antimicrobial effects against several bacterial strains.
- Receptor Binding : In vitro studies suggest that it may interact with receptors involved in pain signaling pathways.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes like cholinesterase, which could have implications for neurodegenerative diseases such as Alzheimer's.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared with related compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Moderate antimicrobial activity | Dibromophenyl group enhances membrane penetration | |
| N-Methylpiperidine-3-carboxamide hydrochloride | Analgesic properties | Carboxamide group enhances reactivity | |
| (3R)-N-methylpiperidine-3-sulfonamide | Inhibitor of specific enzymes | Sulfonamide functionality provides unique properties |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited moderate antimicrobial effects against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.
- Receptor Binding Studies : In vitro studies have shown that this compound can bind to specific receptors involved in pain signaling pathways. This interaction may contribute to its analgesic properties, warranting further investigation into its therapeutic potential.
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes crucial for metabolic processes. For instance, it has been identified as a potential inhibitor of cholinesterase, which could have implications for treating neurodegenerative diseases like Alzheimer's.
Future Directions
Further studies are essential to elucidate the full spectrum of biological activities associated with this compound. Investigating its interactions at the molecular level will enhance our understanding of its therapeutic potential and safety profile.
Q & A
Q. What are the key spectroscopic techniques for confirming the structural integrity of 4-(3,5-Dibromophenyl)-2,6-diphenylpyrimidine?
To validate the compound’s structure, employ a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . For example:
- ¹H NMR : Analyze aromatic proton signals (e.g., δ 7.06–8.37 ppm for aryl protons in structurally similar pyrimidines ).
- ¹³C NMR : Identify carbons adjacent to bromine substituents (e.g., δ 121–149 ppm for aromatic carbons in halogenated systems ).
- IR : Confirm C-Br stretching vibrations (~560–690 cm⁻¹) and pyrimidine ring vibrations (~1,500–1,600 cm⁻¹) . X-ray crystallography (e.g., bond angles like C19–C24–C23 = 121.4° in brominated analogs) can resolve ambiguities in stereoelectronic effects .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Follow a stepwise protocol with rigorous condition control:
- Bromination : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C to minimize side reactions.
- Cross-coupling : Optimize Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalysts and degassed solvents to enhance aryl-aryl bond formation .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and validate purity via HPLC (>95% purity threshold) .
Advanced Research Questions
Q. What computational strategies predict the electronic properties of the dibromophenyl substituent?
Use Density Functional Theory (DFT) to model:
- Electrostatic potential maps : Identify electron-deficient regions caused by bromine’s inductive effects.
- Frontier molecular orbitals (HOMO/LUMO) : Quantify charge distribution to predict reactivity in nucleophilic/electrophilic environments . Pair DFT with molecular docking to simulate interactions with biological targets (e.g., kinases or DNA gyrases) and prioritize experimental validation .
Q. How can conflicting data on the compound’s supramolecular interactions be resolved?
Address contradictions via:
- Crystallographic validation : Compare experimental crystal packing (e.g., F4–C24–C23 = 121.2° ) with computational models.
- Competitive binding assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities against competing ligands .
- Solvent polarity studies : Test interactions in varying solvents (e.g., DMSO vs. water) to assess hydrophobic/hydrophilic contributions .
Q. What methodologies elucidate the compound’s mechanism in modulating biological targets?
Combine in vitro and in silico approaches:
- Radiolabeled binding assays : Track displacement of [³H]-ligands to measure receptor affinity (e.g., IC₅₀ values for kinase inhibition) .
- Electrophysiological recordings : Assess ion channel modulation in HEK293 cells transfected with target receptors .
- Metabolic stability tests : Use liver microsomes to evaluate cytochrome P450-mediated degradation and guide structural optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
